

The Ascendancy of Tetrahydropyran Oxime Derivatives: A Journey from Discovery to Therapeutic Promise

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Compound of Interest

Compound Name: *tetrahydro-4H-pyran-4-one oxime*

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The tetrahydropyran (THP) moiety, a saturated six-membered heterocycle containing an oxygen atom, has become a cornerstone in modern medicinal chemistry. Its favorable physicochemical properties, including improved metabolic stability and aqueous solubility over its carbocyclic analog, cyclohexane, have made it a privileged scaffold in drug design. When combined with the versatile oxime functional group, the resulting tetrahydropyran oxime derivatives emerge as a class of compounds with significant therapeutic potential, particularly in the realms of antibacterial and anticancer research. This in-depth technical guide explores the discovery and historical development of these promising molecules, detailing their synthesis, biological activities, and mechanisms of action.

A Historical Perspective: The Emergence of a Versatile Scaffold

The precise genesis of the first tetrahydropyran oxime derivative is not prominently documented in a single seminal publication. However, the historical trajectory can be traced through the independent development of its constituent parts. The synthesis of the parent ketone, tetrahydropyran-4-one, has its roots in the early 20th century with broader investigations into oxygen-containing heterocycles.^[1] Early synthetic routes were often multi-

step and low-yielding. Over time, more efficient methods, such as the acid-catalyzed cyclization of 5-hydroxypentan-2-one, were developed.[1]

The oxime functional group ($>C=N-OH$) itself was first described in 1882 by Viktor Meyer and his student Alois Janny.[2] This discovery was pivotal, providing a reliable method for the characterization and purification of aldehydes and ketones. The subsequent exploration of the stereochemistry of oximes by Hantzsch and Werner further solidified their importance in organic chemistry.[2]

The convergence of these two areas of chemical synthesis, leading to the preparation of tetrahydropyran oxime derivatives, likely occurred as part of broader synthetic explorations into novel heterocyclic compounds with potential biological activity. A notable modern example is the synthesis of 3,5-disubstituted tetrahydropyran-4-one oximes, which have demonstrated significant antibacterial properties.[1][3]

Synthetic Methodologies: Crafting the Core Structure

The synthesis of tetrahydropyran oxime derivatives primarily involves a two-step process: the formation of the tetrahydropyran-4-one core followed by its conversion to the corresponding oxime.

Synthesis of the Tetrahydropyran-4-one Ring

Several methods have been established for the synthesis of the tetrahydropyran-4-one scaffold. A common and effective approach is the condensation of an appropriate ketone with formaldehyde in the presence of a base.

Experimental Protocol: Synthesis of 3,5-Dimethyleneoxytetrahydropyran-4-one[1]

- Reactants: Acetone and formaldehyde (in a 1:4 molar ratio).
- Catalyst: Potassium carbonate (K_2CO_3).
- Procedure: The condensation reaction is carried out to yield 3,5-dimethyleneoxytetrahydropyran-4-one.

- Yield: 67.4%.^[1]

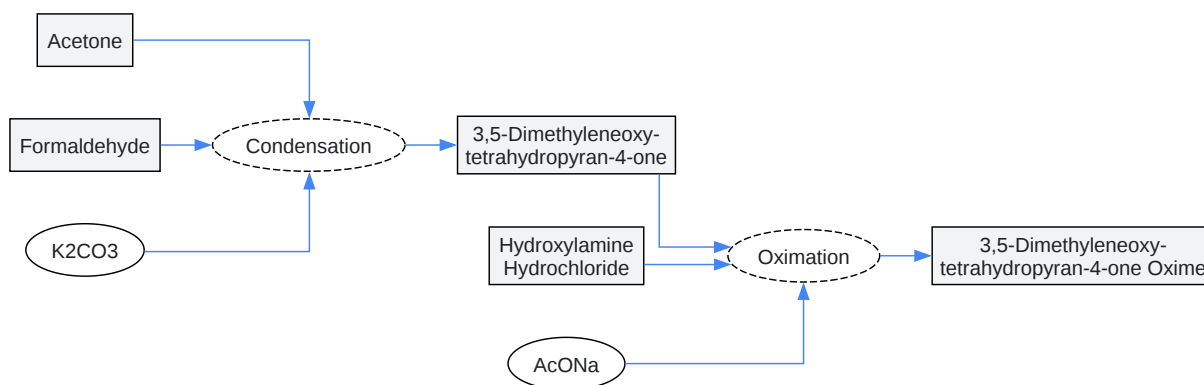
Oximation of the Ketone

The conversion of the tetrahydropyran-4-one to its oxime is typically achieved through a condensation reaction with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of 3,5-Dimethyleneoxytetrahydropyran-4-one Oxime^[1]

- Reactants: 3,5-Dimethyleneoxytetrahydropyran-4-one and hydroxylamine hydrochloride.
- Base: Sodium acetate (AcONa).
- Procedure: The reaction is heated to below 80°C.
- Yield: 65.3%.^[1]

The general workflow for this synthesis is depicted in the following diagram:



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General synthesis workflow.

Biological Activity and Therapeutic Potential

Tetrahydropyran oxime derivatives have garnered significant interest due to their diverse biological activities. The incorporation of the THP ring can enhance pharmacokinetic properties, while the oxime moiety can participate in crucial hydrogen bonding interactions with biological targets.

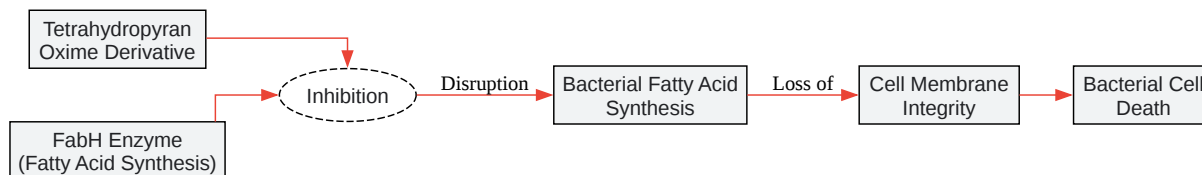
Antibacterial Activity

Substituted tetrahydropyran-4-one oximes have been shown to possess notable antibacterial activity.^{[1][3]} While specific quantitative data for a broad range of these derivatives is still emerging, related oxime-containing compounds have demonstrated potent inhibition of bacterial enzymes. For instance, certain oxime derivatives act as inhibitors of β -ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.^[4]

Table 1: Antibacterial Activity of Selected Oxime Derivatives

Compound	Target Organism(s)	Activity (MIC/IC50)	Reference
3-((2,4-Dichlorobenzoyloxyiminomethyl)benzaldehyde O-2,4-dichlorobenzyl oxime	<i>E. coli</i> , <i>P. aeruginosa</i> , <i>S. aureus</i> , etc.	MIC: 3.13-6.25 $\mu\text{g/mL}$	^[4]
Thioaryl naphthylmethanone oxime ether analogs	Various bacterial strains	Varies with substitution	^[5]

The proposed mechanism of action for some antibacterial oximes involves the inhibition of essential bacterial enzymes, leading to the disruption of vital cellular processes.



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Proposed antibacterial mechanism.

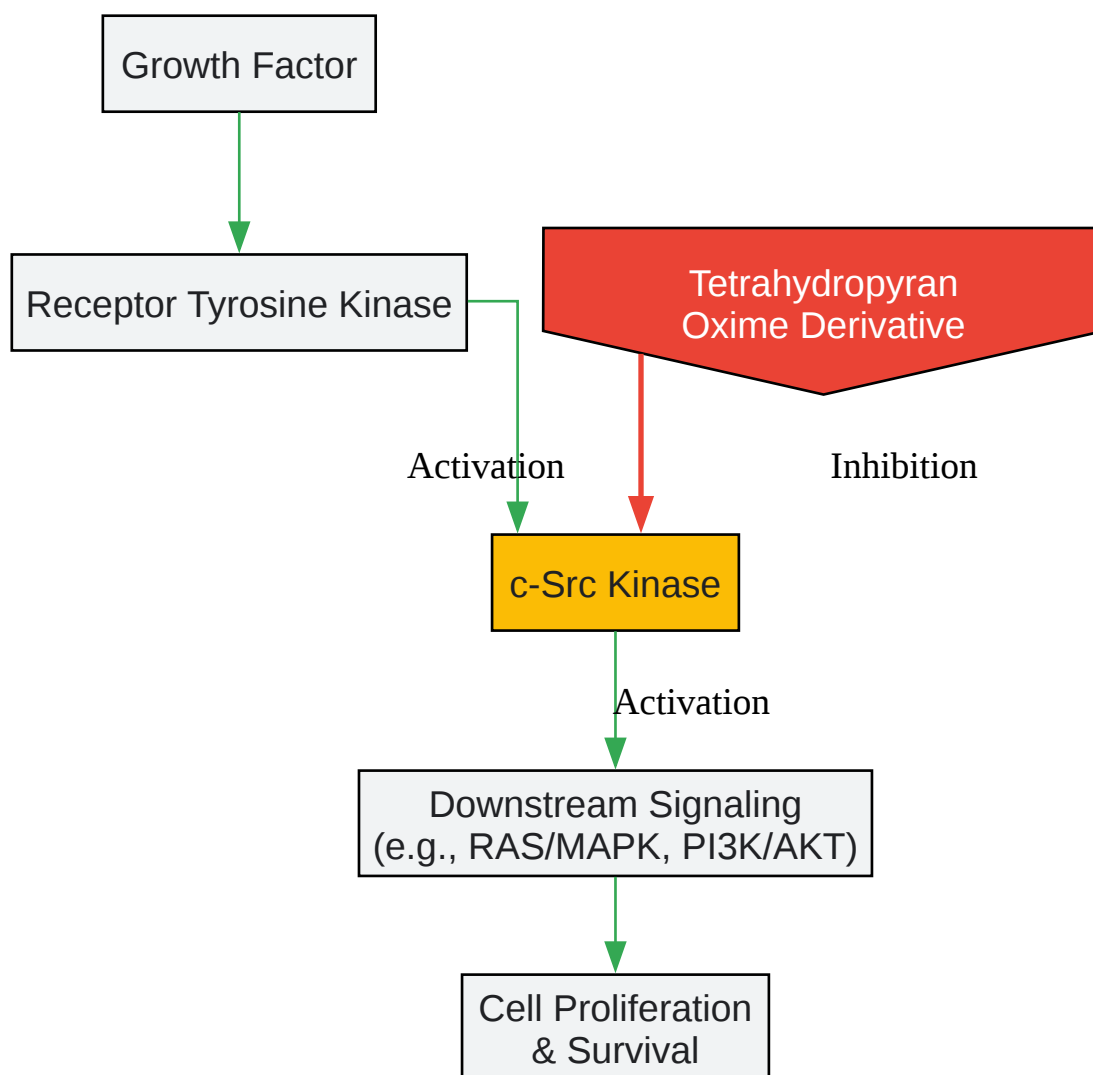
Anticancer Activity

The oxime functional group has been incorporated into various molecular scaffolds to generate potent anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. While research on the anticancer properties of tetrahydropyran oxime derivatives is still in its early stages, related oxime-containing molecules have shown significant promise. For example, certain indirubin-3'-oxime derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) and c-Src kinase, enzymes crucial for cell cycle progression and oncogenic signaling.[6]

Table 2: Anticancer Activity of Selected Oxime Derivatives

Compound	Cancer Cell Line(s)	Activity (IC50)	Target(s)	Reference
Indirubin-5-nitro-3'-oxime	A549, HT-1080, HL-60	5.4, 5.9, 9.2 μ M	-	[6]
Indirubin-3'-oxime ether (Compound 39)	Prostate and breast cancer cells	0.43 μ M	c-Src kinase	[6]
Chalcone-derived oxime (11g)	HT-29 (colon)	2.43 μ M	Tubulin polymerization	[7][8]
Chalcone-derived oxime (11e)	MCF-7 (breast)	0.28 μ M	Tubulin polymerization	[7][8]

The anticancer mechanism of some oxime derivatives involves the inhibition of protein kinases that are critical components of oncogenic signaling pathways. For instance, inhibition of c-Src can disrupt downstream signaling cascades that promote cell growth and survival.



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Targeting the c-Src signaling pathway.

Future Directions

The field of tetrahydropyran oxime derivatives is ripe for further exploration. The establishment of a clear historical lineage of their synthesis will provide a valuable context for future research. More extensive structure-activity relationship (SAR) studies are needed to fully elucidate the therapeutic potential of this class of compounds. The generation of comprehensive quantitative data on their biological activities against a wider range of bacterial strains and cancer cell lines will be crucial for advancing these molecules towards clinical development. Furthermore, detailed mechanistic studies are required to precisely identify the molecular targets and signaling pathways modulated by these promising derivatives. The continued investigation into

the synthesis and biological evaluation of novel tetrahydropyran oxime derivatives holds the promise of delivering next-generation therapeutic agents to combat infectious diseases and cancer.

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